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A detailed comparison of theoretical and experimental values for the formation energy of

lithium selenide (Li₂Se), a promising material in energy storage, reveals variations based on

the chosen computational methods. This guide provides researchers, scientists, and drug

development professionals with an objective analysis of these values, supported by

experimental data and detailed computational protocols.

The thermodynamic stability of a material is a critical parameter for its application, and for

lithium selenide (Li₂Se), a key component in next-generation batteries, the formation energy

is a fundamental measure of this stability. Density Functional Theory (DFT) has become a

primary tool for predicting material properties, yet the calculated formation energy can differ

depending on the chosen exchange-correlation functional. This guide compares the DFT-

calculated formation energy of Li₂Se with experimental values to provide a comprehensive

overview for researchers.

Comparison of Formation Energies
The formation energy of Li₂Se has been determined through both theoretical calculations and

experimental measurements. The table below summarizes the reported values from various

sources, providing a clear comparison between different DFT functionals and experimental

results.
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Method Functional
Formation Energy
(eV/formula unit)

Formation Energy
(kJ/mol)

DFT Calculation PBEsol -3.78 -364.8

Experimental -4.33 -418.0

Experimental (Born-

Haber)
-4.60 -444.0

Note: The DFT value is sourced from the Materials Project. Experimental values are from

electrochemical measurements and Born-Haber cycle calculations, respectively.

The data shows a notable difference between the DFT-calculated value using the PBEsol

functional and the experimentally determined values. The experimental values themselves

show a slight variation depending on the measurement technique. This highlights the

importance of selecting an appropriate DFT functional and carefully considering the

experimental context when evaluating the thermodynamic stability of Li₂Se.

Experimental and Computational Methodologies
A detailed understanding of the methods used to obtain these values is crucial for their correct

interpretation and application.

Experimental Determination of Enthalpy of Formation
The experimental enthalpy of formation of Li₂Se has been determined through electrochemical

measurements. These experiments typically involve measuring the electromotive force (EMF)

of a cell containing a Li₂Se electrode at various temperatures. The Gibbs free energy of

formation (ΔGf) is then calculated from the EMF, and the enthalpy of formation (ΔHf) is

subsequently derived using the Gibbs-Helmholtz equation.

Another experimental approach involves the use of a Born-Haber cycle. This method calculates

the enthalpy of formation of an ionic solid by summing the energies of various steps in its

formation from the constituent elements in their standard states. The cycle includes the

enthalpy of atomization of the elements, ionization energies, electron affinities, and the lattice
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energy of the ionic compound. One reported value for the enthalpy of formation of Li₂Se(s) is

-444 kJ/mol, determined using this method.[1]

DFT Calculation of Formation Energy
The formation energy (Ef) of Li₂Se from DFT calculations is determined by subtracting the total

energies of the constituent elements (Lithium and Selenium) in their stable bulk phases from

the total energy of the Li₂Se compound. The formula used is:

Ef(Li₂Se) = Etotal(Li₂Se) - 2 * Etotal(Li) - Etotal(Se)

Where:

Ef(Li₂Se) is the formation energy of lithium selenide per formula unit.

Etotal(Li₂Se) is the total energy of the optimized Li₂Se crystal structure.

Etotal(Li) is the total energy per atom of bulk lithium in its body-centered cubic (BCC) crystal

structure.

Etotal(Se) is the total energy per atom of bulk selenium in its trigonal crystal structure.

The accuracy of the calculated formation energy is highly dependent on the choice of the

exchange-correlation functional within the DFT framework. The value presented in the table

from the Materials Project was calculated using the Perdew-Burke-Ernzerhof functional for

solids (PBEsol), which is a generalized gradient approximation (GGA) functional optimized for

solid-state systems.

Workflow for DFT Formation Energy Calculation
The following diagram illustrates a typical workflow for calculating the formation energy of a

solid-state material like Li₂Se using DFT.
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Caption: A schematic workflow for calculating the formation energy of Li₂Se using DFT.

This guide provides a foundational comparison for researchers working with lithium selenide.

The discrepancy between currently available DFT data and experimental results suggests that

further computational studies employing a wider range of functionals, including hybrid

functionals like HSE06, could provide a more comprehensive understanding of the

thermodynamic stability of this important battery material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077246#dft-calculations-of-the-formation-energy-of-
lithium-selenide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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